![molecular formula C20H30N2O B5667712 7-(2-methoxyethyl)-2-[(2E)-3-phenyl-2-propen-1-yl]-2,7-diazaspiro[4.5]decane](/img/structure/B5667712.png)
7-(2-methoxyethyl)-2-[(2E)-3-phenyl-2-propen-1-yl]-2,7-diazaspiro[4.5]decane
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Overview
Description
Synthesis Analysis
The synthesis of diazaspiro[4.5]decane scaffolds, including those with exocyclic double bonds, is a topic of interest in the field. One approach involves unactivated yne-en-ynes reacting with substituted aryl halides in the presence of Pd(OAc)2-PPh3, leading to the formation of diazaspiro[4.5]decane with exocyclic double bonds through a domino reaction involving highly regioselective C-C coupling and spiro scaffold steps (Li et al., 2014).
Molecular Structure Analysis
The molecular structure of derivatives similar to the compound of interest has been characterized through various methods. For example, the crystal structure of 2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate was determined by single-crystal X-ray diffraction, revealing insights into the arrangement of its molecular components (Wang et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving diazaspiro[4.5]decane derivatives often include transformations critical for the development of compounds with specific functionalities. The synthesis and characterization of novel triazenes from the reaction of cyclic amines with diazonium ions exemplify the types of chemical reactions that can be utilized to modify the structure and properties of these compounds (Rivera & González-Salas, 2010).
Physical Properties Analysis
The physical properties of diazaspiro[4.5]decane derivatives can be influenced by their molecular structure. Research into the conformational study of specific fragments within these compounds helps to understand their behavior and potential applications. For example, the study of the 3,6-dihydro-2H-1,4-oxazin-2-one fragment in certain stereoisomers provides insight into the role of unnatural cyclic α-amino acids in the search for biologically active compounds (Żesławska et al., 2017).
Chemical Properties Analysis
The chemical properties of diazaspiro[4.5]decane derivatives, such as reactivity and potential for forming specific types of bonds or reactions, are crucial for their application in synthesis and material science. For instance, the reactivity of 4-methylene-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione and related compounds has been examined to understand key structural elements necessary for certain transformations, which is significant for the development of new materials and chemicals (Oh & Kohn, 1992).
properties
IUPAC Name |
9-(2-methoxyethyl)-2-[(E)-3-phenylprop-2-enyl]-2,9-diazaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O/c1-23-16-15-22-13-6-10-20(18-22)11-14-21(17-20)12-5-9-19-7-3-2-4-8-19/h2-5,7-9H,6,10-18H2,1H3/b9-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRAJOWDAYJXDJI-WEVVVXLNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCC2(C1)CCN(C2)CC=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN1CCCC2(C1)CCN(C2)C/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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